An In-depth Technical Guide to the Characterization of 4,6-Dimethyl-1-heptanol (CAS 820-05-3)
An In-depth Technical Guide to the Characterization of 4,6-Dimethyl-1-heptanol (CAS 820-05-3)
Introduction: Understanding 4,6-Dimethyl-1-heptanol
4,6-Dimethyl-1-heptanol is a branched-chain primary alcohol with the chemical formula C9H20O.[1][2][3] As a member of the alcohol family, its hydroxyl group imparts polarity, influencing its solubility and reactivity. The specific arrangement of its methyl groups at the 4 and 6 positions creates a unique structural isomer that dictates its physical and spectroscopic properties. This guide provides a comprehensive overview of the essential physicochemical properties, synthesis methodologies, and detailed characterization techniques for 4,6-Dimethyl-1-heptanol, tailored for researchers and professionals in drug development and chemical synthesis. While this molecule is not as extensively documented in peer-reviewed literature as some of its isomers, this guide consolidates available data and provides expert-driven predictions for its analytical characterization.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is foundational to its application in research and development. These properties, summarized in the table below, govern its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 820-05-3 | [1][2][3][4] |
| Molecular Formula | C9H20O | [1][2][3] |
| Molecular Weight | 144.255 g/mol | [3] |
| Boiling Point | 189.1 ± 8.0 °C at 760 mmHg | [3] |
| Density | 0.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 76.3 ± 8.7 °C | |
| LogP (Octanol/Water Partition Coefficient) | 3.16 | |
| Refractive Index | 1.429 | |
| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C | |
| IUPAC Name | 4,6-dimethylheptan-1-ol | [2][5] |
| SMILES | CC(C)CC(C)CCCO | [5] |
| InChIKey | GCBXGQPBCBPHSP-UHFFFAOYSA-N | [1][2] |
Synthesis of 4,6-Dimethyl-1-heptanol: A Methodological Overview
The synthesis of 4,6-Dimethyl-1-heptanol can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Two prominent and logical synthetic strategies are highlighted here: a Grignard reaction for carbon chain extension and the catalytic hydrogenation of an unsaturated precursor.
Grignard Synthesis from 1-Bromo-2,4-dimethylpentane
A robust method for preparing primary alcohols with two additional carbons is the reaction of a Grignard reagent with ethylene oxide. In this case, the synthesis would commence with the formation of a Grignard reagent from 1-bromo-2,4-dimethylpentane, which then acts as a nucleophile to open the ethylene oxide ring.
Causality of Experimental Choices: The Grignard reaction is a cornerstone of C-C bond formation. Using ethylene oxide as the electrophile is a classic and efficient strategy to introduce a -CH2CH2OH group, directly leading to the desired primary alcohol. The use of an anhydrous ether solvent like THF is critical, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the desired reaction. A low-temperature addition of ethylene oxide helps to control the exothermicity of the ring-opening reaction. The final acidic workup is necessary to protonate the resulting alkoxide and isolate the final alcohol product.
Experimental Protocol: Grignard Synthesis
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Grignard Reagent Formation:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 1-bromo-2,4-dimethylpentane in anhydrous THF via the dropping funnel to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if the reaction is sluggish.
-
Once the reaction begins, continue the addition of the bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 4,6-Dimethyl-1-heptanol.
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Caption: Grignard Synthesis Workflow.
Catalytic Hydrogenation
Another viable route involves the hydrogenation of an unsaturated precursor, such as 4,6-dimethyl-hepta-3,5-dien-1-ol. This method is effective for reducing double bonds to yield the saturated alcohol.
Experimental Protocol: Catalytic Hydrogenation
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Reaction Setup:
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Dissolve the unsaturated precursor (e.g., 4,6-dimethyl-hepta-3,5-dien-1-ol) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C).
-
-
Hydrogenation:
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Seal the vessel and purge with hydrogen gas to remove air.
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Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
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Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, as monitored by a pressure gauge.
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the solvent used for the reaction.
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Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by distillation.
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Caption: Catalytic Hydrogenation Workflow.
Spectroscopic Characterization of 4,6-Dimethyl-1-heptanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
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~3.6 ppm (triplet): The two protons on the carbon bearing the hydroxyl group (-CH₂OH). The signal would be a triplet due to coupling with the adjacent two protons on C2.
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~1.7-1.5 ppm (multiplet): The single proton at the C6 position, which is a methine group. This signal would be complex due to coupling with the two methyl groups at C6 and the methylene group at C5.
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~1.5-1.1 ppm (multiplets): The protons on C2, C3, and C5, and the methine proton at C4. These would likely overlap to form a complex series of multiplets.
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~0.9 ppm (doublet): The six protons of the two methyl groups attached to C6, appearing as a doublet due to coupling with the C6 methine proton.
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~0.85 ppm (doublet): The three protons of the methyl group at C4, appearing as a doublet due to coupling with the C4 methine proton.
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Variable ppm (broad singlet): The hydroxyl proton (-OH). Its chemical shift is concentration and temperature-dependent, and it may not show coupling.
Predicted ¹³C NMR Spectrum (in CDCl₃):
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~63 ppm: The carbon of the -CH₂OH group (C1).
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~40-20 ppm: The remaining seven aliphatic carbons. The specific shifts would be approximately:
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C2, C3, C5 (CH₂)
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C4, C6 (CH)
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C7, C8, C9 (CH₃) The carbons closer to the electron-withdrawing hydroxyl group will be further downfield.
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NMR Data Acquisition Protocol:
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Sample Preparation: Dissolve ~10-20 mg of purified 4,6-Dimethyl-1-heptanol in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument Setup: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A greater number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique for this analysis.
Predicted Mass Spectrum (EI):
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Molecular Ion (M⁺): A peak at m/z = 144 would correspond to the molecular ion. This peak may be weak or absent in the EI spectrum of primary alcohols due to facile fragmentation.
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M-18 Peak: A peak at m/z = 126, corresponding to the loss of a water molecule (H₂O), is a very common and often prominent feature for alcohols.
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Alpha-Cleavage: Cleavage of the C1-C2 bond would result in a fragment at m/z = 31 ([CH₂OH]⁺).
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Other Fragments: A complex pattern of peaks would be observed due to the cleavage of C-C bonds along the alkyl chain. Common fragments for branched alkanes would be expected, such as the loss of methyl (M-15) and isopropyl (M-43) groups. A peak at m/z = 57, corresponding to a butyl cation, is also likely.
GC-MS Analysis Protocol:
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Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent like dichloromethane or hexane.
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GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
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MS Detection: The eluent from the GC is directed into the mass spectrometer. Acquire data in full scan mode over a mass range of m/z 40-450.
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Data Analysis: Identify the peak corresponding to 4,6-Dimethyl-1-heptanol based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum:
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~3300 cm⁻¹ (broad, strong): This is the most characteristic peak and corresponds to the O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.
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~2950-2850 cm⁻¹ (strong, sharp): These peaks are due to the C-H stretching vibrations of the aliphatic methyl and methylene groups.
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~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations. The peak around 1375 cm⁻¹ may show splitting, which is characteristic of an isopropyl group.
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~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
FTIR Data Acquisition Protocol:
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Sample Preparation: The spectrum can be acquired from a neat liquid sample. Place a drop of the pure alcohol between two salt plates (NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Analysis: Collect the spectrum over a range of 4000-400 cm⁻¹. Identify the key absorption bands corresponding to the O-H, C-H, and C-O functional groups.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 4,6-Dimethyl-1-heptanol, appropriate safety precautions must be observed.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.
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Fire Safety: The compound is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical, or foam).
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Inhalation: Move to fresh air.
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Conclusion
4,6-Dimethyl-1-heptanol is a structurally distinct primary alcohol whose characterization relies on a combination of standard analytical techniques. While a comprehensive body of published experimental data is not widely available, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The provided protocols for synthesis and analysis, along with the predicted spectroscopic features, offer a solid foundation for researchers to confidently work with and fully characterize this molecule. Adherence to proper safety protocols is paramount when handling this and any other chemical reagent.
References
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4,6-Dimethyl-1-heptanol | CAS#:820-05-3 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]
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4,6-dimethyl-1-heptanol - LookChem. (n.d.). Retrieved January 22, 2026, from [Link]
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4,6-Dimethylheptan-1-ol | C9H20O | CID 22220121 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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1-heptanol, 4,6-dimethyl- - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]
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4-Heptanol, 2,6-dimethyl- - NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
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